molecular formula C16H16O3 B1279353 Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate CAS No. 7622-21-1

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate

Cat. No.: B1279353
CAS No.: 7622-21-1
M. Wt: 256.3 g/mol
InChI Key: XFULYMQQCZRWQB-HNNXBMFYSA-N
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Description

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate is an organic compound characterized by its benzyl group attached to a chiral center, which is further connected to a hydroxy group and a phenylpropionate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate typically involves the esterification of (S)-(-)-2-hydroxy-3-phenylpropionic acid with benzyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:

(S)-(-)-2-hydroxy-3-phenylpropionic acid+benzyl alcoholacid catalystBenzyl (S)-(-)-2-hydroxy-3-phenylpropionate+water\text{(S)-(-)-2-hydroxy-3-phenylpropionic acid} + \text{benzyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} (S)-(-)-2-hydroxy-3-phenylpropionic acid+benzyl alcoholacid catalyst​Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate+water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized catalysts can also enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to yield the corresponding alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol or hydrocarbons.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate has diverse applications across multiple scientific disciplines:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a chiral building block in the synthesis of biologically active molecules.

    Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate exerts its effects involves interactions with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the benzyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Benzyl alcohol: Shares the benzyl group but lacks the chiral center and the phenylpropionate moiety.

    Phenylpropionic acid: Contains the phenylpropionate structure but lacks the benzyl group.

    Benzyl benzoate: Similar in having a benzyl group but differs in the ester linkage and the absence of the chiral center.

Uniqueness: Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality is crucial in applications where enantioselectivity is important, such as in drug design and synthesis of chiral molecules.

Properties

IUPAC Name

benzyl (2S)-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFULYMQQCZRWQB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438979
Record name Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7622-21-1
Record name Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of DL-Phenyllactic acid (5.0 g, 30.09 mmol) in DMF (30 mL) was added Cs2CO3 (10.79 g, 33.11 mmol) in portions during 10 minutes period at room temperature. The resulting mixture was stirred for 15 min at room temperature, followed by the addition of benzyl bromide (3.57 mL, 30.09 mmol). The resulting mixture was stirred at room temperature overnight. The reaction mixture was diluted with EtOAc (300 mL), washed with saturated NaHCO3, water (100×2) and brine, dried (Na2SO4) and filtered. The filtrate was concentrated to give 7.20 g (89%) of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
10.79 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.57 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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